Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, an ethyl ester group, and a chlorinated phenoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxyethyl bromide: Reacting 4-chloro-3-methylphenol with ethylene bromide in the presence of a base.
Synthesis of Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate: This involves the reaction of 4-chloro-3-methylphenoxyethyl bromide with piperidine-4-carboxylate in the presence of a suitable base.
Formation of the hydrochloride salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Similar structure but with a different ester group.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Similar piperidine core but with different substituents.
Uniqueness
Ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenoxyethyl moiety and piperidine ring make it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3.ClH/c1-3-21-17(20)14-6-8-19(9-7-14)10-11-22-15-4-5-16(18)13(2)12-15;/h4-5,12,14H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYBCRSBOGDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.